A-803467
Overview
Description
A-803467 is a potent and selective blocker of the sodium channel Nav1.8, which is resistant to tetrodotoxin. This compound has been extensively studied for its ability to attenuate neuropathic and inflammatory pain in various animal models . It has also shown potential in modulating multidrug resistance in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-803467 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired pharmacological properties .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
A-803467 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong nucleophiles and bases, such as sodium hydride and potassium carbonate. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from the reactions of this compound are typically derivatives with modified functional groups, which can enhance or alter its pharmacological properties .
Scientific Research Applications
A-803467 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the properties and functions of sodium channels.
Biology: Investigated for its role in modulating pain pathways and neuronal excitability.
Medicine: Explored as a potential therapeutic agent for treating neuropathic and inflammatory pain.
Industry: Utilized in the development of new analgesic drugs and in research on multidrug resistance in cancer.
Mechanism of Action
A-803467 exerts its effects by selectively blocking the Nav1.8 sodium channel, which is predominantly expressed in sensory neurons. This blockade prevents the generation and propagation of action potentials, thereby reducing pain sensation . Additionally, this compound has been shown to inhibit the transport activity of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, enhancing the chemosensitivity of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrodotoxin: A potent blocker of sodium channels, but not selective for Nav1.8.
Mexiletine: A sodium channel blocker used to treat arrhythmias, with less selectivity for Nav1.8 compared to A-803467.
Lamotrigine: An anticonvulsant that blocks sodium channels, but with a broader spectrum of activity.
Uniqueness
This compound is unique in its high selectivity for the Nav1.8 sodium channel, making it particularly effective in targeting pain pathways without affecting other sodium channels. This selectivity reduces the risk of side effects associated with non-selective sodium channel blockers .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKBTPQDHDSBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241480 | |
Record name | A-803467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944261-79-4 | |
Record name | A-803467 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-803467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 944261-79-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-803467 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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